molecular formula C23H24N4O B5422639 (2R*,3S*,6R*)-3-phenyl-5-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane

(2R*,3S*,6R*)-3-phenyl-5-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane

Cat. No.: B5422639
M. Wt: 372.5 g/mol
InChI Key: OHZBNEAJFDZMRY-CEMLEFRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazolo[1,5-a]pyridine moiety, which is a fused pyrazole and pyridine ring. This structure is a common motif in medicinal chemistry due to its ability to form multiple hydrogen bonds, making it useful in drug design .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated system of the pyrazolo[1,5-a]pyridine moiety. The presence of the phenyl and pyrazolo[1,5-a]pyridine groups can contribute to the compound’s lipophilicity, which can affect its pharmacokinetic properties .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the phenyl group could undergo electrophilic aromatic substitution, and the carbonyl group could undergo nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the phenyl and pyrazolo[1,5-a]pyridine groups could contribute to its lipophilicity, which can affect its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing a pyrazolo[1,5-a]pyrimidine moiety have been found to have various biological activities, including acting as inhibitors of certain enzymes .

Future Directions

Future research could involve further exploration of the biological activity of this compound and related structures. This could include testing the compound against various biological targets, optimizing its structure for improved activity, and investigating its pharmacokinetic properties .

Properties

IUPAC Name

[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-23(18-14-24-27-11-5-4-8-20(18)27)26-15-19(16-6-2-1-3-7-16)22-21(26)17-9-12-25(22)13-10-17/h1-8,11,14,17,19,21-22H,9-10,12-13,15H2/t19-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZBNEAJFDZMRY-CEMLEFRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3C(=O)C4=C5C=CC=CN5N=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3C(=O)C4=C5C=CC=CN5N=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.